Triisopropyl-prop-2-ynyloxy-silane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

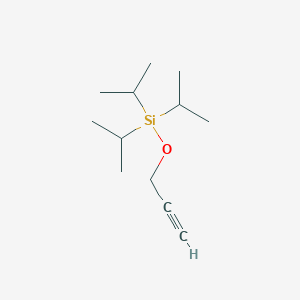

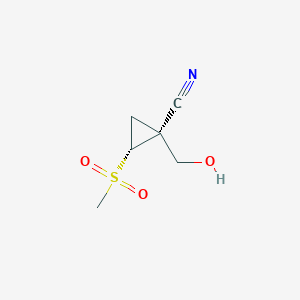

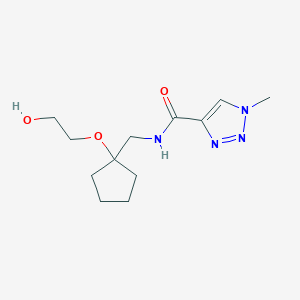

Triisopropyl-prop-2-ynyloxy-silane is a chemical compound with the CAS Number: 145383-93-3 . It has a molecular weight of 212.41 and its IUPAC name is triisopropyl (prop-2-yn-1-yloxy)silane .

Molecular Structure Analysis

The InChI code for Triisopropyl-prop-2-ynyloxy-silane is1S/C12H24OSi/c1-8-9-13-14(10(2)3,11(4)5)12(6)7/h1,10-12H,9H2,2-7H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Conformational Dynamics in Silanes

Research on triisopropyl(aryl)silanes, closely related to triisopropyl-prop-2-ynyloxy-silane, has revealed insights into their conformational dynamics. Studies using dynamic NMR and molecular mechanics calculations have explored the orientations of isopropyl groups and the conformation around silicon-aromatic bonds in both solution and solid states (Anderson et al., 2000).

Structural Analysis and Reactions of Silanes

Tris(triisopropylsilyl)silane's structure and reactions have been a subject of study. X-ray and neutron diffraction analyses revealed an unusual coplanar arrangement of silicon atoms. This compound's thermal and photochemical decomposition leads to interesting chemical transformations, including the generation of bis(triisopropylsilyl)silylene, which has applications in reactions with olefins, alkynes, and dienes (P. Gaspar et al., 1999).

Synthesis of Isopropylsilanes

The synthesis of various isopropylsilanes, including compounds similar to triisopropyl-prop-2-ynyloxy-silane, has been achieved through the reaction of chloro- or fluoro-silanes with isopropyllithium. This method provides a route to explore the potential applications of these compounds in different scientific fields (M. Weidenbruch & W. Schiffer, 1975).

Reducing Abilities and Reactions

The reducing abilities of tris(isopropylthio)silane, similar in structure to triisopropyl-prop-2-ynyloxy-silane, have been investigated. Its effectiveness in reducing various organic substrates via free radical mechanisms and its potential as a hydrosilylating agent for alkenes have been studied, showcasing the versatility of such silanes in organic synthesis (C. Chatgilialoglu et al., 1992).

Polymerization and Material Sciences

Silanes have found applications in polymerization and material sciences. For instance, polysiloxanes with periodically distributed isomeric double-decker silsesquioxane in the main chain have been synthesized using a silane catalyst. This has implications for developing materials with improved thermal properties and transparency (M. Hoque et al., 2009).

Composites and Surface Treatments

Silane compounds have been used to modify the surfaces of materials in composites. For example, polypropylene/wood flour composites have been treated with silane to enhance their mechanical, morphological, and thermal properties, demonstrating the role of silanes in improving material interfaces (M. Ichazo et al., 2001).

Surface Chemistry and Bond Formation

The reaction of silanes with titanium surfaces has been studied, indicating their potential as coupling agents. This research is particularly relevant in the context of improving adhesion between different materials, such as in dental materials and prosthetics (J. Matinlinna et al., 2004).

properties

IUPAC Name |

tri(propan-2-yl)-prop-2-ynoxysilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24OSi/c1-8-9-13-14(10(2)3,11(4)5)12(6)7/h1,10-12H,9H2,2-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMMKNMZUUYBMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triisopropyl-prop-2-ynyloxy-silane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2655392.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-ethylindole-2-carboxamide;hydrochloride](/img/structure/B2655393.png)

![4-[1-(methylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B2655395.png)

![4-(dimethylsulfamoyl)-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide](/img/structure/B2655400.png)